molecular formula C12H18Cl2N2 B2533685 5-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride CAS No. 143608-11-1

5-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride

Cat. No.: B2533685
CAS No.: 143608-11-1
M. Wt: 261.19
InChI Key: XMQVALRQLUIUNK-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride is a chemically synthesized small molecule featuring a fused indoline-pyrrolidine structure, designed for research and development purposes. The indole scaffold is one of the most significant heterocyclic systems in medicinal chemistry and is a ubiquitous component in natural products and pharmaceuticals . Compounds based on the 2,3-dihydro-1H-indole (indoline) core are invaluable scaffolds in drug discovery due to their broad therapeutic potential and are frequently investigated as key intermediates and pharmacophores for novel bioactive agents . Recent scientific literature highlights that similar structural motifs are explored as potent inhibitors of critical disease targets. For instance, indoline derivatives have been identified as effective inhibitors of mutant EGFR and BRAF(V600E) kinases for anticancer research , and as novel Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors showing potent activity in tumor metastasis models . Furthermore, the indoline structure has been utilized in the development of agonists for G-protein coupled receptors (GPCRs) such as GPR119 . This product is provided as the dihydrochloride salt to enhance solubility and stability for experimental applications. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for the vast potential applications of indole and indoline derivatives in developing new therapeutic agents.

Properties

IUPAC Name

5-pyrrolidin-1-yl-2,3-dihydro-1H-indole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-8-14(7-1)11-3-4-12-10(9-11)5-6-13-12;;/h3-4,9,13H,1-2,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQVALRQLUIUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)NCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride typically involves the reaction of a pyrrolidine derivative with a dihydroindole precursor. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrrolidine ring is introduced to the indole structure under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dihydroindole ring to a fully saturated indoline structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares key features of the target compound with structurally related molecules:

Compound Name Core Structure Substituents Molecular Weight Biological Activity Solubility (Inference)
5-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride 2,3-dihydro-1H-indole 5-(Pyrrolidin-1-yl), dihydrochloride 259.9 g/mol Kinase inhibitor (hypothesized) High (salt form)
BJ41263 () 2,3-dihydro-1H-indole 5-(Pyridin-4-yl), sulfonyl group 340.40 g/mol Unknown Moderate (neutral sulfonyl)
BJ41266 () Ethanone Pyrrolidinyl with benzodioxol, chlorophenyl 343.80 g/mol Unknown Low (neutral, hydrophobic groups)
Patent Compound () Pyrazolo[1,5-a]pyrimidine 5-Pyrrolidinyl, pyrazolyl, difluorophenyl ~450 g/mol (estimated) TRK kinase inhibitor Moderate (polar substituents)

Key Comparative Insights

Core Structure Differences
  • Target Compound : The 2,3-dihydro-1H-indole core provides partial aromaticity and rigidity, which may enhance binding to flat protein pockets compared to fully saturated scaffolds .
Substituent Effects
  • Pyrrolidinyl Group : Present in both the target compound and the patent compound, this cyclic amine contributes to basicity and hydrogen-bonding capacity, critical for target engagement in kinase inhibition .
  • Pyridinyl vs. Sulfonyl Groups (BJ41263) : The pyridinyl group in BJ41263 offers aromaticity for π-stacking, while the sulfonyl group introduces polarity but reduces basicity compared to pyrrolidinyl .
Solubility and Salt Forms
  • The dihydrochloride salt of the target compound significantly improves aqueous solubility compared to neutral analogs like BJ41266, which contains hydrophobic benzodioxol and chlorophenyl groups .

Methodological Considerations

Structural Analysis Tools

  • Crystallography : SHELX programs (e.g., SHELXL, SHELXT) are widely used to determine crystal structures, enabling precise comparisons of bond lengths, angles, and packing arrangements .
  • Electronic Properties: Multiwfn analyzes electrostatic potentials and molecular orbitals, revealing how substituents modulate electron density and reactivity .

Biological Activity

5-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a pyrrolidine moiety fused to an indole structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

Structure and Composition

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC13H20Cl2N2
Molecular Weight275.21 g/mol
CAS Number1354952-78-5

Synthesis

The synthesis of this compound typically involves cyclization reactions using precursors like 1-(2-bromoethyl)pyrrolidine and indole in the presence of a base such as potassium carbonate, often in solvents like dimethylformamide (DMF) at elevated temperatures.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various pyrrolidine derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. In one study, certain derivatives demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against these bacteria .
CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli

Antifungal Activity

The antifungal activity of the compound has also been explored. In vitro studies have shown that it can inhibit the growth of various fungal strains:

  • Compounds derived from similar structures showed MIC values against Candida albicans ranging from 0.0048 to 0.039 mg/mL .
CompoundMIC (mg/mL)Target Fungus
Compound C0.0048C. albicans
Compound D0.039Fusarium oxysporum

Anticancer Activity

The potential anticancer properties of pyrrolidine derivatives have been documented in several studies, indicating that these compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study highlighted the effectiveness of certain indole derivatives in inhibiting cancer cell proliferation in vitro:

  • Cell lines tested : MCF-7 (breast cancer), HeLa (cervical cancer).
CompoundIC50 (µM)Cell Line
Indole Derivative E15MCF-7
Indole Derivative F10HeLa

Study on Antimicrobial Properties

In a comprehensive study published in a peer-reviewed journal, researchers evaluated the antimicrobial properties of several pyrrolidine derivatives, including our compound of interest. The study concluded that modifications on the pyrrolidine ring significantly influenced antibacterial activity, with certain substitutions enhancing efficacy against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that electron-withdrawing groups on the indole structure improved biological activity across various assays. This highlights the importance of molecular modifications in enhancing the therapeutic potential of indole-based compounds .

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